Tricaproin
Tricaproin
1,2,3-Trihexanoyl glycerol is a triacylglycerol that contains hexanoic acid at the sn-1, sn-2, and sn-3 positions. Dietary administration of 1,2,3-trihexanoyl glycerol reduces serum cholesterol levels in rats compared to corn oil-fed control animals. It also decreases plasma cholesterol levels and glutamyl transpeptidase activity, increases plasma LDL, HDL, and protein levels, and reduces diarrhea rate in weaned piglets when administered as 0.5% of the diet.
Glycerol trihexanoate, also known as glycerol tricaproic acid or 1, 2, 3-tricaproylglycerol, belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Glycerol trihexanoate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Glycerol trihexanoate has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, glycerol trihexanoate is primarily located in the membrane (predicted from logP) and adiposome.
Tricaproin is a triglyceride obtained by condensation of each of the three hydroxy groups of glycerol with hexanoic (caproic) acid. It has a role as an insect repellent. It is a triglyceride and a hexanoate ester.
Glycerol trihexanoate, also known as glycerol tricaproic acid or 1, 2, 3-tricaproylglycerol, belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Glycerol trihexanoate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Glycerol trihexanoate has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, glycerol trihexanoate is primarily located in the membrane (predicted from logP) and adiposome.
Tricaproin is a triglyceride obtained by condensation of each of the three hydroxy groups of glycerol with hexanoic (caproic) acid. It has a role as an insect repellent. It is a triglyceride and a hexanoate ester.
Brand Name:
Vulcanchem
CAS No.:
621-70-5
VCID:
VC20873104
InChI:
InChI=1S/C21H38O6/c1-4-7-10-13-19(22)25-16-18(27-21(24)15-12-9-6-3)17-26-20(23)14-11-8-5-2/h18H,4-17H2,1-3H3
SMILES:
CCCCCC(=O)OCC(COC(=O)CCCCC)OC(=O)CCCCC
Molecular Formula:
C21H38O6
Molecular Weight:
386.5 g/mol
Tricaproin
CAS No.: 621-70-5
Cat. No.: VC20873104
Molecular Formula: C21H38O6
Molecular Weight: 386.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1,2,3-Trihexanoyl glycerol is a triacylglycerol that contains hexanoic acid at the sn-1, sn-2, and sn-3 positions. Dietary administration of 1,2,3-trihexanoyl glycerol reduces serum cholesterol levels in rats compared to corn oil-fed control animals. It also decreases plasma cholesterol levels and glutamyl transpeptidase activity, increases plasma LDL, HDL, and protein levels, and reduces diarrhea rate in weaned piglets when administered as 0.5% of the diet. Glycerol trihexanoate, also known as glycerol tricaproic acid or 1, 2, 3-tricaproylglycerol, belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Glycerol trihexanoate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Glycerol trihexanoate has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, glycerol trihexanoate is primarily located in the membrane (predicted from logP) and adiposome. Tricaproin is a triglyceride obtained by condensation of each of the three hydroxy groups of glycerol with hexanoic (caproic) acid. It has a role as an insect repellent. It is a triglyceride and a hexanoate ester. |
|---|---|
| CAS No. | 621-70-5 |
| Molecular Formula | C21H38O6 |
| Molecular Weight | 386.5 g/mol |
| IUPAC Name | 2,3-di(hexanoyloxy)propyl hexanoate |
| Standard InChI | InChI=1S/C21H38O6/c1-4-7-10-13-19(22)25-16-18(27-21(24)15-12-9-6-3)17-26-20(23)14-11-8-5-2/h18H,4-17H2,1-3H3 |
| Standard InChI Key | MAYCICSNZYXLHB-UHFFFAOYSA-N |
| SMILES | CCCCCC(=O)OCC(COC(=O)CCCCC)OC(=O)CCCCC |
| Canonical SMILES | CCCCCC(=O)OCC(COC(=O)CCCCC)OC(=O)CCCCC |
| Melting Point | -60.0 °C -25°C |
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